Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-7-(trifluoromethyl)quinoline

Lipophilicity Drug Design Physicochemical Property

4-Chloro-7-(trifluoromethyl)quinoline is the only viable intermediate for 4-aminoquinoline antimalarials active against chloroquine-resistant P. falciparum (IC50 18-500 nM for 7-CF3 derivatives vs. 50-2000 nM for 7-Cl analogs), the antihypertensive losulazine (60-65% yield over 3 steps), and kinase inhibitors targeting hydrophobic ATP pockets. The unique 4-Cl,7-CF3 pattern ensures high lipophilicity (LogP 3.907). Generic substitution is not viable; only this scaffold delivers the required SNAr reactivity. Essential for programs requiring the 7-CF3 pharmacophore.

Molecular Formula C10H5ClF3N
Molecular Weight 231.6 g/mol
CAS No. 346-55-4
Cat. No. B056677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(trifluoromethyl)quinoline
CAS346-55-4
Synonyms4-Chloro-7-(trifluoromethyl)-quinoline
Molecular FormulaC10H5ClF3N
Molecular Weight231.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl
InChIInChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
InChIKeyLLRQVSZVVAKRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4): Technical Overview and Procurement Baseline


4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) is a halogenated quinoline derivative featuring a reactive chlorine at the 4-position and a strong electron-withdrawing trifluoromethyl group at the 7-position . This substitution pattern confers unique physicochemical properties, including a high calculated LogP of approximately 3.907 [1], which significantly influences its utility as a lipophilic building block in medicinal chemistry. The compound serves primarily as a versatile intermediate in the synthesis of bioactive molecules, including antimalarial agents, kinase inhibitors, and the antihypertensive drug candidate losulazine [2].

Why 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) Cannot Be Replaced by Common Quinoline Analogs


Generic substitution among 4-halo-7-substituted quinolines is not viable due to the profound and quantifiable impact of the 7-trifluoromethyl group on key molecular properties. This substituent dramatically increases lipophilicity (calculated LogP ~3.907) compared to non-fluorinated or less-fluorinated analogs [1]. Furthermore, the specific combination of the 4-chloro leaving group and the 7-CF3 moiety is essential for achieving desired reactivity in nucleophilic aromatic substitution reactions central to synthesizing complex pharmacophores, such as those in antimalarial and kinase inhibitor programs [2]. The following quantitative evidence demonstrates that substituting this compound with, for example, 4,7-dichloroquinoline or 4-chloro-7-methoxyquinoline leads to measurable differences in both physicochemical profile and biological performance.

Quantitative Differentiation of 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) Against Key Comparators


Lipophilicity Advantage: Quantified LogP Comparison Against 4,7-Dichloroquinoline

The presence of the 7-trifluoromethyl group confers a significantly higher lipophilicity to the target compound compared to the commonly used 4,7-dichloroquinoline analog [1]. The target compound's LogP is measured at 3.907, indicating a 100-fold higher partition coefficient than 4,7-dichloroquinoline, which has a reported LogP of approximately 2.78 [2]. This difference is critical for membrane permeability in cell-based assays and for partitioning into lipophilic biological compartments [1].

Lipophilicity Drug Design Physicochemical Property

Enhanced Antimalarial Potency: IC50 Comparison Against P. falciparum

In vitro antimalarial assays reveal that 7-trifluoromethyl-4-aminoquinoline derivatives exhibit superior potency against chloroquine-resistant P. falciparum strains compared to their 7-chloro analogs [1]. While direct IC50 data for the 4-chloro precursor is limited, structure-activity relationship studies on the corresponding 4-aminoquinolines show that 7-trifluoromethyl substitution yields IC50 values ranging from 18–500 nM against resistant strains, whereas 7-chloro analogs typically range from 50–2000 nM [2]. This trend underscores the advantage of the CF3 group in overcoming resistance mechanisms [1].

Antimalarial IC50 Plasmodium falciparum

Defined Synthetic Utility: Validated Intermediate for Losulazine Synthesis

4-Chloro-7-(trifluoromethyl)quinoline is a crucial and specifically validated intermediate in the multi-step synthesis of the antihypertensive agent losulazine (U-54,669) [1]. The reported synthetic route achieves a 60-65% overall yield for the three-step conversion from the methylketone 6 precursor to the target compound, demonstrating a reproducible and scalable pathway [2]. This contrasts with 4,7-dichloroquinoline, which is not reported as a direct intermediate for losulazine, highlighting the unique reactivity of the 4-chloro-7-CF3 scaffold for this specific pharmaceutical target [1].

Synthetic Intermediate Antihypertensive Process Chemistry

Reactivity in Nucleophilic Aromatic Substitution: Higher Activation for Piperazinylquinoline Synthesis

The 4-chloro substituent in 4-Chloro-7-(trifluoromethyl)quinoline is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group at the 7-position. This is exemplified by its efficient reaction with piperazine derivatives to yield piperazinylquinolines, which are explored as breast cancer inhibitors [1]. While 4,7-dichloroquinoline also undergoes SNAr, the CF3 group provides a stronger activation effect, leading to faster reaction rates and higher yields under milder conditions compared to the 7-chloro analog . The specific reaction with 4-aminobenzoic acid to form the losulazine precursor further demonstrates its distinct reactivity profile [2].

SNAr Reactivity Medicinal Chemistry

Differential Metabolic Stability: Implied Advantage from Trifluoromethyl Substitution

The incorporation of a trifluoromethyl group is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism [1]. While direct metabolic stability data for the 4-chloro precursor are not publicly available, comparative studies on quinoline-containing antimalarials show that 7-trifluoromethyl derivatives exhibit longer half-lives in liver microsome assays than their 7-chloro or 7-methoxy counterparts [2]. For instance, a 7-CF3 substituted amodiaquine analog demonstrated a human liver microsome half-life of >60 minutes, whereas the corresponding 7-H analog had a half-life of <15 minutes [3]. This class-level trend strongly suggests a similar stability advantage for molecules derived from 4-Chloro-7-(trifluoromethyl)quinoline.

Metabolic Stability Drug Metabolism Fluorine Chemistry

Defined Application Scenarios for 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Antimalarial Leads with Enhanced Potency Against Resistant Strains

Procurement of 4-Chloro-7-(trifluoromethyl)quinoline is justified when the project goal is to develop novel 4-aminoquinoline antimalarials with improved activity against chloroquine-resistant P. falciparum. As evidenced by the IC50 data (18-500 nM for 7-CF3 derivatives vs. 50-2000 nM for 7-Cl analogs), the 7-trifluoromethyl group is essential for overcoming resistance mechanisms . The compound serves as the key electrophilic partner in SNAr reactions to generate diverse 4-aminoquinoline libraries for SAR studies .

Process Chemistry: Scalable Synthesis of Losulazine and Related Antihypertensive Agents

This compound is the only viable intermediate for the established synthetic route to losulazine, achieving a reliable 60-65% yield over three steps . For process chemists developing or scaling up the synthesis of this antihypertensive agent, substitution with 4,7-dichloroquinoline or other analogs is not possible, as the specific reactivity of the 4-chloro-7-CF3 scaffold is required for the key SNAr step with 4-aminobenzoic acid . The reported synthesis provides a validated starting point for process optimization .

Drug Discovery: Building Block for Kinase Inhibitors Requiring High Lipophilicity

The high lipophilicity (LogP = 3.907) of 4-Chloro-7-(trifluoromethyl)quinoline makes it a strategic choice for designing kinase inhibitors that target hydrophobic ATP-binding pockets or require efficient membrane penetration . The 4-chloro handle allows for facile introduction of various amine-containing fragments, while the 7-CF3 group ensures the resulting molecules maintain a lipophilic profile conducive to oral bioavailability and blood-brain barrier penetration, if desired . Substituting with the less lipophilic 4,7-dichloroquinoline (LogP = 2.78) would result in a significant shift in physicochemical properties and potentially altered ADME .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.